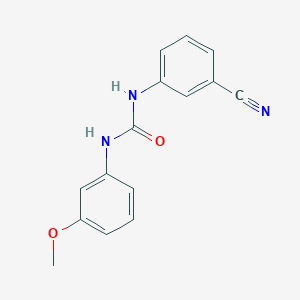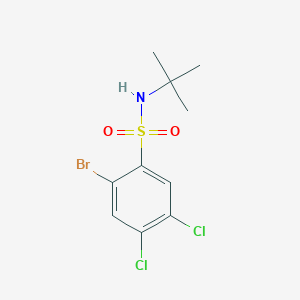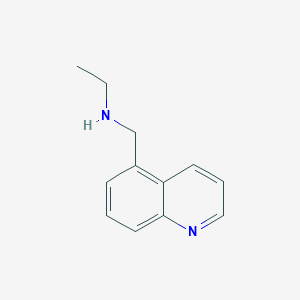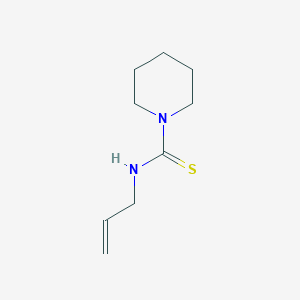
1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the expression of certain genes that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea in lab experiments is its potential anti-tumor properties. It has been found to be effective in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its effectiveness.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea. One of the main areas of focus is the development of new anti-cancer drugs that are based on its structure and mechanism of action. Additionally, there is potential for its use in the treatment of other diseases such as diabetes and Alzheimer's disease. Further research is also needed to fully understand its mechanism of action and optimize its effectiveness.
Synthesemethoden
1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea can be synthesized using different methods. One of the most commonly used methods is the reaction of 3-cyanophenyl isocyanate with 3-methoxyaniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. Other methods include the reaction of 3-cyanophenyl isocyanate with 3-methoxyphenylamine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-tumor properties and has been used in the development of anti-cancer drugs. It has also been studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease. Additionally, it has been used in the development of new materials for electronic and optical applications.
Eigenschaften
IUPAC Name |
1-(3-cyanophenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-14-7-3-6-13(9-14)18-15(19)17-12-5-2-4-11(8-12)10-16/h2-9H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAZOELKOAXCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)



![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)

